N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a hydroxyoxan moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Larock indole synthesis.
Introduction of the Hydroxyoxan Moiety: The hydroxyoxan moiety can be introduced through a nucleophilic substitution reaction, where a suitable hydroxyoxan precursor reacts with the indole derivative under basic conditions.
Methoxylation and Carboxamidation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Catalysts and solvents are often chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
The uniqueness of this compound lies in its specific structure, which combines an indole core with a hydroxyoxan moiety, potentially leading to distinct biological activities and applications .
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-3-2-11-8-14(18-13(11)9-12)15(19)17-10-16(20)4-6-22-7-5-16/h2-3,8-9,18,20H,4-7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBRGOSCLIHELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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